N-[(2-methylquinolin-4-yl)methyl]thiophene-2-carboxamide
Overview
Description
N-[(2-methylquinolin-4-yl)methyl]thiophene-2-carboxamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methylquinolin-4-yl)methyl]thiophene-2-carboxamide typically involves the condensation of 2-methyl-4-quinolinecarboxaldehyde with 2-thiophenecarboxamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as tetrahydrofuran, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as microwave-assisted synthesis or solvent-free reactions, to enhance yield and reduce reaction time . These methods are designed to be more environmentally friendly and cost-effective, aligning with the principles of green chemistry.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methylquinolin-4-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to its dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and substituted quinoline derivatives, which can have varied biological activities and applications .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial and antitumor agent due to its ability to interact with biological targets.
Medicine: Research has indicated its potential use in developing new therapeutic agents for diseases such as malaria and cancer.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of N-[(2-methylquinolin-4-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound can inhibit key enzymes involved in metabolic pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-quinolinol: A related compound with similar structural features but different biological activities.
N-(7-chloro-2-methyl-4-quinolinyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine hydrochloride: Another quinoline derivative with distinct pharmacological properties.
Uniqueness
N-[(2-methylquinolin-4-yl)methyl]thiophene-2-carboxamide stands out due to its unique combination of a quinoline ring and a thiophene moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various scientific applications .
Properties
IUPAC Name |
N-[(2-methylquinolin-4-yl)methyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-11-9-12(13-5-2-3-6-14(13)18-11)10-17-16(19)15-7-4-8-20-15/h2-9H,10H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISNRTAVNTTYBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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